Friedelin

Catalog No.
S528492
CAS No.
559-74-0
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Friedelin

CAS Number

559-74-0

Product Name

Friedelin

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3

InChI Key

OFMXGFHWLZPCFL-UHFFFAOYSA-N

SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

Friedelin; EINECS 209-205-1; UNII-AK21264UAD; Friedelan-3-one; NSC 55141;

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C

Description

The exact mass of the compound Friedelin is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Friedelin, scientifically known as friedelan-3-one, is a pentacyclic triterpene with the molecular formula C30H50OC_{30}H_{50}O and a molecular weight of 426.7 g/mol. This compound is characterized by its complex structure, which consists of five interconnected rings. Friedelin is primarily isolated from various plant species, including those from the families of Asteraceae, Fabaceae, and others, as well as from mosses and lichens . The compound exhibits high solubility in chloroform, limited solubility in ethanol, and is insoluble in water, indicating its hydrophobic nature .

Friedelin exhibits a range of pharmacological activities, including:

  • Anti-inflammatory: Studies suggest Friedelin might suppress inflammatory pathways, potentially offering benefits in conditions like arthritis [].
  • Antioxidant: Friedelin's structure suggests potential for free radical scavenging activity, which could be beneficial for cell protection [].
  • Anticancer: Research indicates Friedelin might induce apoptosis (programmed cell death) in cancer cells [].

Friedelin undergoes several notable chemical transformations. One significant reaction involves its oxidation using chromic acid, which produces friedelonic acid without losing carbon atoms . Another transformation includes the BF3·OEt2-mediated oxidative reaction that converts friedelin to friedel-3-enol acetate, demonstrating its potential for structural modification . Additionally, friedelin can be reduced to form derivatives such as 3β-friedelinol and 3α-friedelanol through reactions with reducing agents like lithium aluminum hydride and sodium borohydride .

Friedelin exhibits a range of biological activities, including:

  • Antimicrobial: Effective against various bacterial strains.
  • Antiviral: Demonstrated potential against viral infections.
  • Cytotoxic: Exhibits toxicity towards cancer cells, suggesting potential in anticancer therapies .

The compound's pharmacological properties make it a candidate for further research in medicinal chemistry.

Friedelin is synthesized naturally through the mevalonate pathway, beginning with the condensation of acetyl coenzyme A units to produce mevalonate. This pathway leads to the formation of isopentenyl pyrophosphate, which subsequently undergoes cyclization via oxidosqualene cyclase to yield friedelin after several rearrangements . Synthetic methods have also been developed to modify friedelin into various derivatives, enhancing its potential applications in pharmaceuticals .

Friedelin has several applications:

  • Pharmaceuticals: Used as an anti-inflammatory agent, non-narcotic analgesic, and antipyretic drug .
  • Cosmetics: Due to its biological properties, it may be incorporated into skincare formulations.
  • Nutraceuticals: Investigated for potential health benefits in dietary supplements .

Research indicates that friedelin interacts with various biological targets, influencing pathways related to inflammation and cancer cell proliferation. Its derivatives have been studied for their enhanced biological activities compared to friedelin itself. Interaction studies are ongoing to better understand these effects and optimize its therapeutic potential .

Friedelin shares structural similarities with other triterpenoids. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
BetulinPentacyclic TriterpeneExhibits strong anti-inflammatory properties
LupeolPentacyclic TriterpeneKnown for its anticancer effects
Oleanolic AcidPentacyclic TriterpeneShows hepatoprotective and anti-inflammatory properties
Ursolic AcidPentacyclic TriterpeneNoted for its antioxidant and anticancer activities

Friedelin is unique due to its specific arrangement of functional groups and stereochemistry, leading to distinct biological activities not fully replicated by these other compounds. Its versatility in chemical reactivity also sets it apart in synthetic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.8

Hydrogen Bond Acceptor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AK21264UAD

Other CAS

559-74-0

Wikipedia

Friedelin

Dates

Modify: 2023-08-15

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